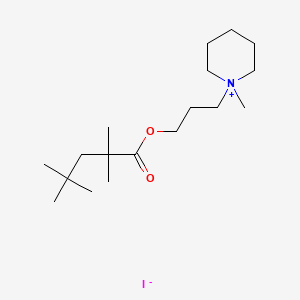![molecular formula C7H15LiS2Si B14684676 Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- CAS No. 34410-04-3](/img/structure/B14684676.png)
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is an organolithium compound that combines the properties of lithium with those of the 1,3-dithiane and trimethylsilyl groups. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is often used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- can be synthesized through the reaction of 2-(trimethylsilyl)-1,3-dithiane with an organolithium reagent such as butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
(CH3)3SiCH2S2C3H6+BuLi→(CH3)3SiCHLiS2C3H6+BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Substitution: Often uses halides or other leaving groups in the presence of a polar aprotic solvent.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Nucleophilic Addition: Produces alcohols or other functionalized compounds.
Substitution: Results in the formation of new organosilicon or organosulfur compounds.
Oxidation and Reduction: Yields various oxidized or reduced forms of the original compound.
科学的研究の応用
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Material Science: Plays a role in the development of new materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism by which Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the 1,3-dithiane moiety facilitates the formation of stable intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but has a different core structure.
2-(Trimethylsilyl)-1,3-dithiane: The precursor to the lithium compound, lacking the lithium atom.
Uniqueness
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is unique due to its combination of lithium, trimethylsilyl, and 1,3-dithiane groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and other applications where precise control over reactivity is required.
特性
CAS番号 |
34410-04-3 |
|---|---|
分子式 |
C7H15LiS2Si |
分子量 |
198.4 g/mol |
InChI |
InChI=1S/C7H15S2Si.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
InChIキー |
OONXHNFSFCAGCI-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)[C-]1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


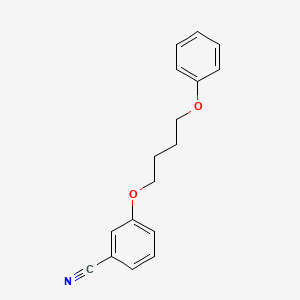


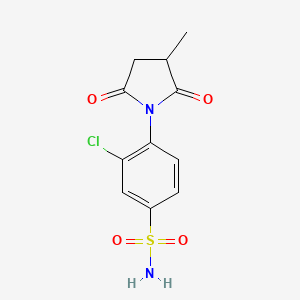

![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
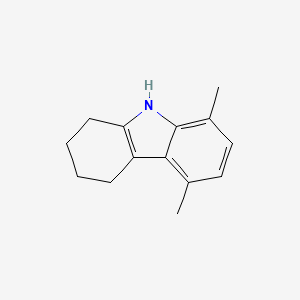
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
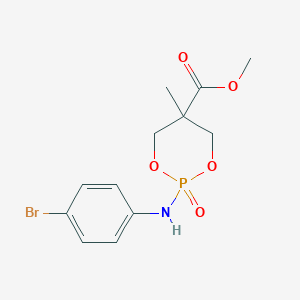
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
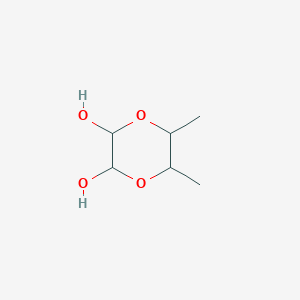
![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
